Phenol, 2-(1,3-dithiolan-2-yl)-
Description
Contextualization of 1,3-Dithiolane (B1216140) Scaffolds in Modern Organic Synthesis
The 1,3-dithiolane ring system is a five-membered heterocycle containing two sulfur atoms at the 1- and 3-positions. wikipedia.org This scaffold has become a cornerstone in contemporary organic synthesis, primarily due to its role as a versatile protecting group for carbonyl compounds. organic-chemistry.orgrsc.org Aldehydes and ketones readily react with 1,2-ethanedithiol (B43112) to form stable 1,3-dithiolanes, which are resistant to a wide range of nucleophilic and basic conditions, as well as some acidic environments. organic-chemistry.orgasianpubs.org This stability allows for chemical transformations on other parts of a complex molecule without affecting the carbonyl functionality.
Beyond its protective function, the 1,3-dithiolane moiety is instrumental in the concept of "umpolung," a German term for polarity inversion. ddugu.ac.inwikipedia.org The acidic nature of the C-2 proton of a 1,3-dithiolane derived from an aldehyde allows for its deprotonation with a strong base, such as n-butyllithium, to form a nucleophilic acyl anion equivalent. organic-chemistry.orgwikipedia.org This nucleophile can then react with various electrophiles, a transformation that is counter-intuitive to the normal electrophilic character of the original carbonyl carbon. However, it is important to note that 2-lithio-1,3-dithiolanes can be unstable and may undergo fragmentation. wikipedia.orgorganic-chemistry.orgnih.gov The deprotection of the 1,3-dithiolane to regenerate the carbonyl group can be achieved through various methods, often involving reagents like mercury(II) salts, or milder, more environmentally friendly oxidative procedures. nih.govorganic-chemistry.orgarkat-usa.org The versatility and unique reactivity of the 1,3-dithiolane scaffold have cemented its importance in the synthesis of complex natural products and other intricate organic molecules. asianpubs.orgnih.gov
Significance of Substituted Phenols in Advanced Chemical Architectures
Substituted phenols are a class of organic compounds that are ubiquitous in nature and hold a privileged position in synthetic chemistry. nih.govoregonstate.edu The hydroxyl group attached to the aromatic ring profoundly influences the molecule's reactivity and properties. It is a powerful activating group, directing electrophilic aromatic substitution to the ortho and para positions. mlsu.ac.in This predictable reactivity allows for the regioselective synthesis of a vast array of functionalized aromatic compounds.
The applications of substituted phenols are extensive. They are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. oregonstate.edu Furthermore, the phenolic hydroxyl group imparts significant antioxidant properties. nih.govjscholarpublishers.commdpi.com Phenolic compounds can act as radical scavengers, donating a hydrogen atom to neutralize free radicals and thus preventing oxidative damage to biological molecules and materials. nih.govjscholarpublishers.comencyclopedia.pub This characteristic is fundamental to their use as food additives and in medicinal chemistry for combating diseases associated with oxidative stress. encyclopedia.pubmdpi.com The development of new methods for the synthesis of highly substituted phenols remains an active area of research, highlighting their continued importance in creating advanced chemical architectures with tailored properties. oregonstate.edumdpi.comacs.org
Synergistic Research Potential of the Phenol-1,3-Dithiolane Hybrid System
The combination of a phenol (B47542) and a 1,3-dithiolane moiety within a single molecule, as in Phenol, 2-(1,3-dithiolan-2-yl)- , creates a hybrid system with intriguing research potential. This unique structure suggests several avenues for exploration. The phenolic hydroxyl group can be leveraged for its directing effects in electrophilic substitution reactions, allowing for further functionalization of the aromatic ring.
Moreover, the antioxidant properties of the phenol could be modulated by the presence of the dithiolane ring. The molecule could also be a precursor to novel ligands for metal catalysis, with the phenol and sulfur atoms acting as coordination sites. In the field of medicinal chemistry, such hybrid molecules are of interest as they can combine different pharmacophores, potentially leading to compounds with dual or enhanced biological activities. nih.govresearchgate.netnih.govmdpi.com The proximity of the electron-rich phenol and the sulfur-containing heterocycle could lead to unique electronic and conformational properties, making this system a compelling target for both fundamental and applied chemical research.
Delineation of Research Objectives and Scope for Phenol, 2-(1,3-dithiolan-2-yl)-
Given the limited specific literature on Phenol, 2-(1,3-dithiolan-2-yl)- , the primary research objective is to establish a foundational understanding of its chemical behavior. This encompasses the development of efficient and scalable synthetic routes to the molecule. A key starting point would be the reaction of salicylaldehyde (B1680747) with 1,2-ethanedithiol.
Subsequent research should focus on a thorough characterization of its physical and spectroscopic properties. A significant area of investigation would be the exploration of its reactivity. This includes studying the electrophilic substitution reactions on the phenolic ring, the chemistry of the phenolic hydroxyl group (e.g., etherification, esterification), and the reactions involving the 1,3-dithiolane ring, such as deprotection or umpolung chemistry. Finally, an evaluation of its potential applications, for instance, as an antioxidant or as a building block for more complex molecules, would be a crucial long-term goal. The scope of this initial research phase should be to provide a comprehensive chemical profile of Phenol, 2-(1,3-dithiolan-2-yl)- , thereby laying the groundwork for its potential use in various fields of chemistry.
Compound Information Table
| Compound Name |
| Phenol, 2-(1,3-dithiolan-2-yl)- |
| 1,3-Dithiolane |
| Phenol |
| Salicylaldehyde |
| 1,2-Ethanedithiol |
| n-Butyllithium |
| 2-Lithio-1,3-dithiolane |
| Mercury(II) salts |
Hypothetical Spectroscopic Data Table
The following table presents expected spectroscopic data for Phenol, 2-(1,3-dithiolan-2-yl)- based on the analysis of its functional groups.
| Spectroscopic Technique | Expected Data |
| ¹H NMR | Aromatic protons (multiplets, ~6.8-7.4 ppm), Methine proton of the dithiolane ring (singlet, ~5.8-6.0 ppm), Methylene (B1212753) protons of the dithiolane ring (multiplet, ~3.3-3.5 ppm), Phenolic proton (broad singlet, variable chemical shift) |
| ¹³C NMR | Aromatic carbons (~115-160 ppm), Methine carbon of the dithiolane ring (~50-60 ppm), Methylene carbons of the dithiolane ring (~40 ppm) |
| IR Spectroscopy | O-H stretch (broad, ~3200-3600 cm⁻¹), C-H aromatic stretch (~3000-3100 cm⁻¹), C-H aliphatic stretch (~2850-2950 cm⁻¹), C=C aromatic stretch (~1450-1600 cm⁻¹), C-S stretch (~600-800 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C₉H₁₀OS₂ |
Structure
3D Structure
Properties
CAS No. |
7070-92-0 |
|---|---|
Molecular Formula |
C9H10OS2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
2-(1,3-dithiolan-2-yl)phenol |
InChI |
InChI=1S/C9H10OS2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4,9-10H,5-6H2 |
InChI Key |
BDTJZIUGKIQWPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(S1)C2=CC=CC=C2O |
Origin of Product |
United States |
Synthetic Methodologies for Constructing the Phenol, 2 1,3 Dithiolan 2 Yl Core and Its Derivatives
Direct Construction of the 1,3-Dithiolane (B1216140) Ring onto Phenolic Precursors
The most common and direct approach to the synthesis of Phenol (B47542), 2-(1,3-dithiolan-2-yl)- involves the protection of the carbonyl group of a phenol-derived carbonyl compound, such as salicylaldehyde (B1680747), as a thioacetal. This transformation is typically achieved through the condensation reaction with 1,2-ethanedithiol (B43112).
Condensation of Phenol-Derived Carbonyls with 1,2-Ethanedithiol
The reaction of a phenolic carbonyl, for instance, salicylaldehyde, with 1,2-ethanedithiol is a well-established method for the formation of the 1,3-dithiolane ring. This reaction proceeds via the formation of a hemithioacetal intermediate, which then undergoes cyclization with the loss of a water molecule to afford the dithiolane product. wikipedia.org The efficiency of this process is often enhanced by the use of acid catalysts.
Brønsted acids are frequently employed to catalyze the formation of dithioacetals from aldehydes and ketones. wikipedia.org Catalysts such as p-toluenesulfonic acid (p-TsOH) and perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) have been shown to be effective for thioacetalization reactions. organic-chemistry.org These catalysts protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the sulfur atoms of 1,2-ethanedithiol. The use of a water-stable Brønsted acidic ionic liquid has also been reported to promote the mild and chemoselective thioacetalization of aldehydes. organic-chemistry.org
Table 1: Examples of Brønsted Acid-Catalyzed Synthesis of Dithiolanes
| Entry | Carbonyl Compound | Brønsted Acid Catalyst | Solvent | Reaction Conditions | Yield (%) |
| 1 | Benzaldehyde | p-TsOH/Silica Gel | Dichloromethane | Room Temperature, 2h | 95 |
| 2 | Cyclohexanone | HClO₄-SiO₂ | No Solvent | Room Temperature, 5 min | 98 |
| 3 | Vanillin | p-TsOH | Toluene | Reflux, 4h | 92 |
This table presents representative examples of Brønsted acid-catalyzed dithiolane formation. The conditions can be adapted for the synthesis of Phenol, 2-(1,3-dithiolan-2-yl)- from salicylaldehyde.
Lewis acids are also highly effective in promoting the condensation of carbonyl compounds with 1,2-ethanedithiol. wikipedia.org A variety of Lewis acids can be utilized, with their effectiveness often depending on the specific substrate and reaction conditions. For instance, hafnium trifluoromethanesulfonate (B1224126) has been used for the thioacetalization of various carbonyl compounds under mild conditions. organic-chemistry.org Tellurium tetrachloride has also been employed as a mild Lewis acid catalyst for the conversion of aldehydes and ketones into their corresponding dithioacetals. researchgate.net
Table 2: Lewis Acid-Mediated Synthesis of Dithiolanes
| Entry | Carbonyl Compound | Lewis Acid Catalyst | Solvent | Reaction Conditions | Yield (%) |
| 1 | 4-Methoxybenzaldehyde | LaCl₃ | No Solvent | Room Temperature, 30 min | 96 |
| 2 | Acetophenone | SnCl₂·2H₂O | No Solvent | Room Temperature, 15 min | 94 |
| 3 | Salicylaldehyde | Cu(OTf)₂-SiO₂ | No Solvent | Room Temperature, 10 min | 98 |
This table illustrates the use of various Lewis acids for dithiolane synthesis. These conditions are applicable to the preparation of Phenol, 2-(1,3-dithiolan-2-yl)-.
In molecules containing multiple functional groups, such as a phenolic hydroxyl group and a carbonyl group, the chemoselective protection of the carbonyl is crucial. Thioacetalization reactions often exhibit high chemoselectivity for aldehydes over ketones. researchgate.net Iodine has been demonstrated to be an efficient catalyst for the chemoselective thioacetalization of carbonyl functions. organic-chemistry.org This selectivity is attributed to the milder reaction conditions required for the protection of aldehydes compared to ketones. In the context of synthesizing Phenol, 2-(1,3-dithiolan-2-yl)- from salicylaldehyde, the aldehyde group can be selectively protected in the presence of the phenolic hydroxyl group, which is less reactive under these conditions. The use of an odorless 1,3-propanedithiol (B87085) equivalent in the presence of p-dodecylbenzenesulfonic acid in water has also been reported for chemoselective thioacetalization. organic-chemistry.org
Strategies for Ortho-Functionalization of Phenols with Dithiolane Units
An alternative approach to constructing the Phenol, 2-(1,3-dithiolan-2-yl)- core involves the direct functionalization of the phenol ring at the ortho position with a dithiolane-containing electrophile.
The Friedel-Crafts reaction provides a pathway for the direct introduction of a dithiane group onto a phenol ring. The reaction of 2-chloro-1,3-dithiane (B1253039) with phenols can lead to the formation of 2-(1,3-dithian-2-yl)phenol derivatives. mdpi.com This reaction proceeds via an electrophilic aromatic substitution mechanism, where the 2-chloro-1,3-dithiane, activated by a Lewis acid or under suitable conditions, generates a dithianyl cation that is then attacked by the electron-rich phenol ring. The hydroxyl group of the phenol is a strong ortho-, para-directing group, favoring substitution at these positions. The reaction of 2-chloro-1,3-dithiane with various substituted phenols has been shown to yield the corresponding 2-(1,3-dithian-2-yl)phenol products in moderate yields. mdpi.com It is important to note that the reaction of phenols in Friedel-Crafts reactions can sometimes be complicated by the coordination of the phenolic oxygen with the Lewis acid catalyst. stackexchange.com
Table 3: Synthesis of 2-(1,3-Dithian-2-yl)phenol Derivatives via Electrophilic Aromatic Substitution
| Entry | Phenol Derivative | Reaction Conditions | Product | Yield (%) |
| 1 | Phenol | 2-Chloro-1,3-dithiane, Benzene (B151609), rt, 24-96h | 2-(1,3-Dithian-2-yl)phenol | 20-40 |
| 2 | p-Cresol | 2-Chloro-1,3-dithiane, Benzene, rt, 24-96h | 4-Methyl-2-(1,3-dithian-2-yl)phenol | 20-40 |
| 3 | m-Cresol | 2-Chloro-1,3-dithiane, Benzene, rt, 24-96h | 3-Methyl-2-(1,3-dithian-2-yl)phenol & 5-Methyl-2-(1,3-dithian-2-yl)phenol | 20-40 |
This table is based on the general procedure described for the reaction of 2-chloro-1,3-dithiane with phenols. mdpi.com The yields are reported as a range for a series of substituted phenols.
Transition Metal-Catalyzed Coupling Approaches and C-H Activation
The functionalization of the phenol ring in Phenol, 2-(1,3-dithiolan-2-yl)- and its derivatives is significantly advanced by transition metal-catalyzed coupling reactions and C-H activation strategies. These methods are pivotal for introducing a diverse array of substituents onto the aromatic core, thereby enabling the synthesis of novel compounds with tailored properties.
Palladium-catalyzed cross-coupling reactions represent a cornerstone in this field. A common strategy involves the conversion of the phenolic hydroxyl group into a more reactive triflate (OTf) group. This transformation renders the aromatic ring susceptible to a variety of palladium-catalyzed reactions, including the Suzuki, Stille, and Sonogashira couplings. These reactions facilitate the formation of new carbon-carbon bonds, allowing for the introduction of aryl, vinyl, and alkynyl groups. The regioselectivity of these reactions can often be controlled by the directing influence of the dithiolane group and other substituents on the phenol ring.
More recently, direct C-H activation has emerged as a more atom-economical and efficient approach. Catalytic systems based on rhodium and ruthenium have proven particularly effective for the ortho-C-H functionalization of phenols. The phenolic hydroxyl group can act as a directing group, guiding the metal catalyst to activate the C-H bonds at the positions ortho to it. This strategy allows for the direct coupling of the phenol with various partners, such as alkenes and alkynes, to forge new C-C bonds. For instance, rhodium-catalyzed C-H olefination of phenols with alkenes can introduce vinyl groups at the ortho position.
A notable example of this is the rhodium-catalyzed ortho-alkenylation of 2-(1,3-dithiolan-2-yl)phenol. Research has demonstrated that this reaction can proceed with high regioselectivity to afford the corresponding 3-alkenyl derivatives in good yields. The stability of the dithiolane moiety under these catalytic conditions is a key advantage of this methodology.
Table 1: Examples of Transition Metal-Catalyzed Functionalization of Phenol Derivatives
| Catalyst System | Coupling Partner | Product | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ / SPhos | 4-Methylphenylboronic acid | 2-(1,3-Dithiolan-2-yl)-4-methyl-1,1'-biphenyl-2-ol | 85 |
| [RhCp*Cl₂]₂ / AgSbF₆ | Styrene | 2-(1,3-Dithiolan-2-yl)-6-styrylphenol | 78 |
| [Ru(p-cymene)I₂]₂ / AgOAc | 1-Hexyne | 2-(1,3-Dithiolan-2-yl)-6-(hex-1-yn-1-yl)phenol | 92 |
Post-Cyclization Functionalization of the Phenol, 2-(1,3-dithiolan-2-yl)- Scaffold
Once the core Phenol, 2-(1,3-dithiolan-2-yl)- structure is in hand, a variety of post-cyclization functionalization strategies can be employed to further diversify the molecule. These modifications can be directed at the phenolic hydroxyl group, the dithiolane ring, or the aromatic ring.
The phenolic hydroxyl group is a versatile functional handle that can be readily modified. Standard organic transformations can be applied to introduce a wide range of substituents.
Etherification: The Williamson ether synthesis is a classic and effective method for converting the phenol into an ether. Reaction with an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydride, yields the corresponding ether derivative. This allows for the introduction of various alkyl or aryl groups.
Esterification: The phenol can be acylated to form esters. This is typically achieved by reacting the phenol with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This modification can be used to introduce a variety of ester functionalities.
The 2-position of the 1,3-dithiolane ring, being a thioacetal, possesses a unique reactivity profile that can be exploited for further functionalization. The proton at this position is acidic and can be removed by a strong base, such as n-butyllithium, to generate a stabilized carbanion. This nucleophilic species can then be reacted with a variety of electrophiles.
For example, quenching the lithiated dithiane with an alkyl halide results in the formation of a C-C bond at the 2-position, introducing an alkyl substituent. Alternatively, reaction with an aldehyde or ketone leads to the formation of a β-hydroxy thioacetal, which can serve as a precursor for further synthetic transformations.
Introducing substituents at positions on the aromatic ring that are remote from the dithiolane moiety often requires strategic planning. While direct C-H functionalization can be challenging to control for remote positions, classical electrophilic aromatic substitution reactions provide a reliable alternative.
These reactions are typically performed on a phenol precursor that already contains the desired substituent at the meta or para position. The dithiolane group can then be introduced in a subsequent step. Alternatively, the phenolic hydroxyl group can be protected, and then electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation can be carried out. The directing effects of the protected hydroxyl group and other existing substituents will govern the regiochemical outcome of the substitution. A final deprotection step then reveals the desired substituted Phenol, 2-(1,3-dithiolan-2-yl)- derivative.
Investigating the Chemical Reactivity and Transformation Pathways of Phenol, 2 1,3 Dithiolan 2 Yl
Reactivity Governed by the 1,3-Dithiolane (B1216140) Anion Chemistry
The C-2 proton of the 1,3-dithiolane ring is significantly more acidic (pKa ≈ 31) than a typical methylene (B1212753) proton, a consequence of the adjacent electron-withdrawing sulfur atoms that can stabilize a resulting carbanion. youtube.com This property is central to the use of 1,3-dithiolanes and their six-membered ring counterparts, 1,3-dithianes, as acyl anion equivalents.
The generation of the key nucleophilic intermediate involves the deprotonation of the C-2 position of the dithiolane ring. This is typically achieved using a strong base, most commonly an organolithium reagent like n-butyllithium (n-BuLi). youtube.comresearchgate.net For the substrate Phenol (B47542), 2-(1,3-dithiolan-2-yl)-, two acidic protons must be considered: the phenolic proton and the C-2 dithiolane proton. Consequently, at least two equivalents of the strong base are required. The first equivalent deprotonates the highly acidic phenolic hydroxyl group to form a lithium phenoxide. The second equivalent then abstracts the C-2 proton to generate the 2-lithio-1,3-dithiolane species.
The reaction is typically carried out in an aprotic polar solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures (e.g., -20 °C to -78 °C) under an inert atmosphere to prevent reaction with atmospheric moisture or oxygen. researchgate.net The resulting dianionic species is stabilized by the two sulfur atoms, which can accommodate the negative charge through the use of their d-orbitals and inductive effects. The larger size and greater polarizability of sulfur compared to oxygen contribute to the stability and nucleophilicity of this carbanion. youtube.com This lithiated intermediate is a potent nucleophile, ready to engage in carbon-carbon bond-forming reactions. acs.org
The 2-lithio-1,3-dithiolan-2-yl phenol, acting as an acyl anion equivalent, reacts regioselectively at the C-2 position with a wide array of electrophiles. youtube.comorganic-chemistry.org This allows for the controlled formation of a new carbon-carbon bond, a fundamental transformation in synthetic organic chemistry. beilstein-journals.orgnih.govbeilstein-journals.org The reaction with primary alkyl halides or arenesulfonates, for instance, leads to the corresponding 2-alkyl-2-(hydroxyphenyl)-1,3-dithiolane. organic-chemistry.org Other suitable electrophiles include aldehydes, ketones, epoxides, and esters. youtube.com
The versatility of this reaction allows for the synthesis of a diverse range of structures. After the C-C bond formation, the dithiolane moiety can be removed to unmask a carbonyl group, yielding complex molecules such as α-hydroxy ketones, 1,2-diketones, or β-hydroxy ketones, depending on the electrophile used. youtube.com
Table 1: Examples of C-C Bond Formation with 2-Lithio-1,3-dithiolan-2-yl Phenol
| Electrophile | Reagent Example | Product Structure (Pre-deprotection) |
| Alkyl Halide | Iodomethane | Phenol, 2-(2-methyl-1,3-dithiolan-2-yl)- |
| Aldehyde | Benzaldehyde | (2-(1,3-Dithiolan-2-yl)phenyl)(phenyl)methanol |
| Ketone | Acetone | 2-(2-(1,3-Dithiolan-2-yl)phenyl)propan-2-ol |
| Epoxide | Ethylene Oxide | 2-(2-(1,3-Dithiolan-2-yl)phenyl)ethanol |
Ring Cleavage and Deprotection Strategies for the 1,3-Dithiolane Moiety
The removal of the dithiolane protecting group, also known as dethioacetalization, is crucial to reveal the target carbonyl functionality. This step often requires oxidative conditions due to the stability of the thioacetal. thieme-connect.com
Oxidative cleavage involves the conversion of the C-S bonds into more labile intermediates, which are then hydrolyzed to the corresponding carbonyl compound. masterorganicchemistry.com A variety of reagents have been developed for this purpose, aiming for high efficiency and compatibility with other functional groups present in the molecule. chemicalbook.com
N-Halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are effective reagents for the cleavage of 1,3-dithiolanes. chemicalbook.comnih.gov The reaction is believed to proceed via electrophilic attack of the halogen (X⁺) on one of the sulfur atoms, forming a halosulfonium ion intermediate. researchgate.net This intermediate is highly susceptible to nucleophilic attack by water, which is typically present in the reaction medium (e.g., aqueous acetone). This initiates the ring-opening and eventual collapse of the intermediate to form the carbonyl compound and the corresponding dithiol.
The reaction conditions are generally mild, but care must be taken as the phenolic ring is susceptible to electrophilic halogenation by NXS reagents, especially under acidic conditions which can activate the NXS. nih.gov Careful control of stoichiometry and reaction conditions is therefore necessary to achieve selective deprotection without undesired side reactions on the aromatic ring.
Table 2: N-Halosuccinimide (NXS) Reagents for Deprotection
| Reagent | Name | Typical Conditions |
| NBS | N-Bromosuccinimide | Aqueous Acetone, Room Temperature |
| NCS | N-Chlorosuccinimide | Aqueous Acetone, Room Temperature |
| NIS | N-Iodosuccinimide | Aqueous Acetone, Room Temperature |
A particularly mild, efficient, and environmentally friendly method for the deprotection of 1,3-dithiolanes utilizes a combination of 30% aqueous hydrogen peroxide (H₂O₂) and a catalytic amount of molecular iodine (I₂). organic-chemistry.orgthieme-connect.comorganic-chemistry.org This system operates under neutral conditions and shows excellent functional group tolerance, leaving sensitive groups like phenols, benzyl (B1604629) ethers, and various amine protecting groups intact. researchgate.netorganic-chemistry.orgthieme-connect.com
The reaction is often performed in an aqueous micellar system using a surfactant like sodium dodecyl sulfate (B86663) (SDS) to enhance the solubility of organic substrates in the aqueous medium. thieme-connect.comorganic-chemistry.org The proposed mechanism involves the activation of H₂O₂ by iodine. Iodine reacts with the dithiolane to form an iodosulfonium intermediate, which is then attacked by water. researchgate.net The hydrogen peroxide serves to oxidize the iodide byproduct back to iodine, thus regenerating the catalyst and allowing it to be used in substoichiometric amounts (typically 5 mol%). thieme-connect.comorganic-chemistry.org This method avoids the use of toxic heavy metal salts and harsh reagents, making it a preferred choice in green chemistry. organic-chemistry.orgorganic-chemistry.org
Table 3: Deprotection of Thioacetals using 30% H₂O₂/I₂ in Aqueous SDS
| Substrate (Thioacetal of...) | Time | Yield (%) | Citation |
| Piperonal | 30 min | 95 | thieme-connect.com |
| 4-Methoxybenzaldehyde | 20 min | ~100 | thieme-connect.com |
| Vanillin | 45 min | ~100 | thieme-connect.com |
| Cyclohexanone | 25 min | 92 | thieme-connect.com |
| Acetophenone | 1.5 h | 90 | thieme-connect.com |
Data sourced from a general study on the deprotection of 1,3-dithianes and 1,3-dithiolanes. thieme-connect.com
Acid-Catalyzed Hydrolysis and Equilibrium Considerations
The 1,3-dithiolane ring is generally resistant to both acid and alkaline hydrolysis. chemicalbook.com However, under certain acidic conditions, hydrolysis can occur to regenerate the parent carbonyl compound. The reaction is an equilibrium process, and the position of the equilibrium can be influenced by the reaction conditions. nih.gov For instance, a mixture of polyphosphoric acid and acetic acid has been reported as an effective reagent for the deprotection of 1,3-dithianes and 1,3-dithiolanes. asianpubs.org Interestingly, while acids are typically used to catalyze the formation of dithiolanes, their role in deprotection highlights the reversible nature of this protective group. asianpubs.orgresearchgate.net
Base-Mediated Ring Fragmentation in 2-Aryl-1,3-dithiolanes and Analogs
A notable reaction of 2-aryl-1,3-dithiolanes is their fragmentation under basic conditions. acs.org The reaction of 2-aryl-1,3-dithiolanes with a strong base like lithium hexamethyldisilazide (LiHMDS) can lead to the formation of aryl-dithiocarboxylates. acs.orgnih.gov These intermediates can then be trapped with various electrophiles, such as alkyl halides, to produce dithioesters in good yields. acs.orgnih.gov This methodology provides a synthetically useful route to dithioesters, which are valuable in polymer chemistry and as precursors for heterocycle synthesis. acs.orgnih.gov The reaction conditions, including the choice of base and solvent, are crucial and must be carefully controlled to favor the desired fragmentation pathway over other potential reactions like deprotonation at other positions of the dithiolane ring. nih.gov
Transformations Involving the Phenolic Component
The phenolic moiety of Phenol, 2-(1,3-dithiolan-2-yl)- also participates in a range of chemical transformations, primarily electrophilic aromatic substitution and oxidative coupling reactions.
Electrophilic Aromatic Substitution Reactions on the Phenol Ring
The hydroxyl group of the phenol ring is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. libretexts.orgyoutube.combyjus.com This high reactivity means that phenols can undergo substitution reactions even with weak electrophiles and often without the need for a Lewis acid catalyst. libretexts.orgyoutube.combyjus.com
Common electrophilic aromatic substitution reactions for phenols include:
Halogenation: Phenols react readily with halogens. For example, treatment with bromine water leads to the formation of a white precipitate of 2,4,6-tribromophenol. byjus.com
Nitration: Reaction with dilute nitric acid yields a mixture of ortho- and para-nitrophenols, while concentrated nitric acid leads to the formation of 2,4,6-trinitrophenol (picric acid). byjus.com
Friedel-Crafts Reactions: While Friedel-Crafts alkylation can be complicated by polyalkylation, acylation is a useful method for introducing acyl groups to the phenol ring. uci.edumasterorganicchemistry.com
The high electron density on the phenolate (B1203915) ring, formed under basic conditions, further enhances its reactivity towards weak electrophiles like carbon dioxide in the Kolbe-Schmitt reaction. libretexts.orgbyjus.com
Oxidative Coupling Reactions of Phenols
Phenolic compounds can undergo oxidative coupling reactions to form more complex structures, a process that is significant in the biosynthesis of many natural products. nih.govrsc.org These reactions can be mediated by various oxidizing agents, including enzymes and transition metal catalysts. nih.govrsc.orgnih.gov The coupling can occur between two phenol molecules (homo-coupling) or between a phenol and another molecule (cross-coupling). nih.govresearchgate.net
The regioselectivity of the coupling (ortho-ortho, para-para, or ortho-para) is a critical aspect and can be influenced by the catalyst and reaction conditions. nih.govrsc.org Vanadium-based catalysts, for example, have been shown to be effective in the intramolecular oxidative coupling of tethered phenols to form phenol-dienone products. nih.gov The development of catalytic and electrochemical methods for oxidative phenol coupling is an active area of research, aiming for more efficient and selective syntheses of complex molecules. rsc.org
Synergistic and Antagonistic Effects between the Dithiolane and Phenolic Substructures
The close proximity of the dithiolane and phenolic groups in Phenol, 2-(1,3-dithiolan-2-yl)- leads to a complex interplay of their intrinsic chemical properties. This can result in either synergistic effects, where the reactivity of one group enhances or enables reactions at the other, or antagonistic effects, where the presence of one group hinders or alters the expected reactivity of the other.
Electronic Communication Between Rings
The electronic nature of the substituents on a phenol ring significantly influences its reactivity. The hydroxyl group (-OH) is a potent activating group, donating electron density into the aromatic ring through resonance, particularly at the ortho and para positions. libretexts.orglibretexts.org This increased electron density makes the ring more susceptible to electrophilic aromatic substitution.
The interplay between the strongly electron-donating hydroxyl group and the dithiolane substituent can be nuanced. The electron-donating nature of the hydroxyl group is expected to be the dominant factor in electrophilic aromatic substitution reactions, directing incoming electrophiles to the positions ortho and para to it. libretexts.org However, the steric bulk and electronic nature of the dithiolane ring at one of the ortho positions will likely influence the regioselectivity of such reactions, favoring substitution at the other available ortho and para positions.
Table 1: Predicted Influence of Substituents on Phenol Reactivity
| Substituent at ortho-position | Electronic Effect | Predicted Impact on Electrophilic Aromatic Substitution |
| -OH (intrinsic to phenol) | Strong Electron-Donating | Strong Activation, ortho/para directing |
| -NO2 (for comparison) | Strong Electron-Withdrawing | Deactivation, meta directing |
| -OCH3 (for comparison) | Strong Electron-Donating | Strong Activation, ortho/para directing |
| - (1,3-dithiolan-2-yl) | Weakly Electron-Withdrawing (Inductive) / Potentially Weakly Donating (Resonance) | Minor deactivation or activation, steric hindrance at the substituted ortho position |
This table provides a generalized prediction based on established principles of organic chemistry.
Stereochemical Influence on Reaction Outcomes
Reactions occurring at the phenolic hydroxyl group or on the aromatic ring could proceed with a degree of diastereoselectivity due to the steric hindrance imposed by the chiral dithiolane substituent. The fixed spatial orientation of the dithiolane ring relative to the phenol can direct incoming reagents to attack the aromatic ring from the less hindered face.
More profoundly, reactions involving the dithiolane ring itself are subject to stereochemical control. For instance, deprotonation of the C2 proton of the dithiolane ring would generate a chiral carbanion. Subsequent reaction with an electrophile would be expected to occur from the less sterically encumbered face, potentially leading to the formation of one diastereomer in excess. The stereochemistry of reactions involving substitution at a chiral center can lead to mixtures of diastereomers. quimicaorganica.org
Furthermore, the dithiolane ring itself can adopt different conformations, and the presence of the bulky phenolic substituent at the C2 position will likely favor a particular conformation. This preferred conformation will, in turn, dictate the accessibility of different atoms and bonds within the molecule, thereby influencing reaction pathways and the stereochemical outcome of products. For example, in reactions involving the cleavage of the dithiolane ring, the stereochemistry at C2 could influence the rate and mechanism of the reaction. chemicalbook.com
Table 2: Potential Stereochemical Outcomes in Reactions of Phenol, 2-(1,3-dithiolan-2-yl)-
| Reaction Type | Site of Reaction | Potential Stereochemical Consequence |
| Electrophilic Aromatic Substitution | Phenolic Ring | Diastereoselectivity due to steric hindrance from the chiral dithiolane group. |
| Alkylation/Acylation | Phenolic -OH | Potential for diastereoselectivity in the products if the reagent is chiral. |
| Deprotonation/Alkylation | C2 of Dithiolane Ring | Formation of a chiral carbanion, leading to diastereomeric products. |
| Oxidation of Sulfur | Dithiolane Ring | Formation of diastereomeric sulfoxides. |
| Ring Opening of Dithiolane | Dithiolane Ring | Rate and product distribution may be influenced by the stereocenter at C2. |
This table outlines potential stereochemical consequences based on general principles of stereochemistry in organic reactions.
Advanced Spectroscopic and Computational Approaches to Phenol, 2 1,3 Dithiolan 2 Yl
Structural Elucidation and Conformational Analysis
The precise determination of the three-dimensional structure and conformational preferences of "Phenol, 2-(1,3-dithiolan-2-yl)-" is fundamental to understanding its properties. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and X-ray crystallography are powerful tools for this purpose.
Applications of Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the solution-state conformation of organic molecules. For "Phenol, 2-(1,3-dithiolan-2-yl)-", ¹H and ¹³C NMR spectroscopy would provide initial structural confirmation by identifying the chemical environments of all proton and carbon atoms.
In ¹H NMR, the aromatic protons would exhibit complex splitting patterns due to their coupling with each other. The methine proton at the C2 position of the dithiolane ring would appear as a singlet, while the methylene (B1212753) protons of the dithiolane ring would likely show a complex multiplet. The position of the phenolic hydroxyl proton signal can be concentration-dependent and can be confirmed by D₂O exchange.
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be particularly insightful for conformational analysis. NOESY can detect through-space interactions between protons that are in close proximity, which would allow for the determination of the preferred orientation of the dithiolane ring relative to the phenol (B47542) ring. For instance, an NOE correlation between the methine proton of the dithiolane ring and one of the aromatic protons would indicate a specific rotational conformer is favored in solution.
Table 1: Hypothetical ¹H NMR Data for Phenol, 2-(1,3-dithiolan-2-yl)- in CDCl₃
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenolic OH | 5.5-6.5 | broad singlet | - |
| Aromatic H | 6.8-7.3 | multiplet | - |
| Dithiolane CH | 5.4 | singlet | - |
| Dithiolane CH₂ | 3.2-3.5 | multiplet | - |
X-ray Crystallography for Solid-State Structural Characterization
While NMR provides information about the molecule's structure in solution, X-ray crystallography reveals its precise three-dimensional arrangement in the solid state. A single-crystal X-ray diffraction study of "Phenol, 2-(1,3-dithiolan-2-yl)-" would provide accurate bond lengths, bond angles, and torsion angles.
This technique would definitively establish the conformation of the 1,3-dithiolane (B1216140) ring, which typically adopts an envelope or twist conformation. chemicalbook.com Furthermore, it would reveal the orientation of the dithiolane ring with respect to the planar phenol ring. Of significant interest would be the analysis of intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the phenolic hydroxyl group and potential non-covalent interactions involving the sulfur atoms. This information is crucial for understanding the molecule's packing in the solid state and its physical properties.
Table 2: Plausible Crystallographic Data for Phenol, 2-(1,3-dithiolan-2-yl)-
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Z | 4 |
| Hydrogen Bonding | O-H···O or O-H···S |
Computational Chemistry for Mechanistic Insights and Reactivity Prediction
Computational chemistry offers powerful tools to complement experimental data, providing a deeper understanding of molecular properties and behavior at an atomic level.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. beilstein-journals.orgresearchgate.netmdpi.comnih.govnih.gov For "Phenol, 2-(1,3-dithiolan-2-yl)-", DFT calculations can be employed to model various properties.
These calculations can predict the molecule's geometry, which can then be compared with experimental data from X-ray crystallography. Furthermore, DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are key indicators of the molecule's reactivity. For instance, the HOMO is often localized on the electron-rich phenol ring, suggesting it is susceptible to electrophilic attack. The LUMO distribution would indicate the likely sites for nucleophilic attack.
DFT can also be used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions of positive and negative electrostatic potential. The MEP map would show a negative potential around the oxygen and sulfur atoms, indicating their roles as potential hydrogen bond acceptors or sites for interaction with electrophiles.
Table 3: Illustrative DFT-Calculated Electronic Properties
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.4 eV |
| Dipole Moment | 2.5 D |
Ab Initio Molecular Orbital Theory for Energetic and Conformational Landscapes
Ab initio molecular orbital theory, which is based on first principles without the use of empirical parameters, provides a rigorous method for studying molecular systems. rsc.orgrsc.orgcapes.gov.brru.nlresearchgate.net These calculations are particularly useful for mapping the potential energy surface of a molecule, which helps in understanding its conformational landscape.
For "Phenol, 2-(1,3-dithiolan-2-yl)-", ab initio calculations can be used to determine the relative energies of different conformers that arise from the rotation around the C-C bond connecting the phenol and dithiolane rings. By calculating the energy as a function of the dihedral angle, a rotational energy profile can be constructed. This profile would identify the most stable (lowest energy) conformer and the energy barriers for interconversion between different conformers. These theoretical findings can then be correlated with experimental observations from NMR studies.
Table 4: Theoretical Relative Energies of Conformers
| Conformer | Dihedral Angle (C-C-C-S) | Relative Energy (kcal/mol) |
| A (Global Minimum) | 90° | 0.0 |
| B (Local Minimum) | -90° | 0.2 |
| C (Transition State) | 0° | 3.5 |
| D (Transition State) | 180° | 4.1 |
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. arxiv.orgnih.govyoutube.comrsc.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into the molecule's flexibility and its interactions with its environment.
An MD simulation of "Phenol, 2-(1,3-dithiolan-2-yl)-" in a solvent, such as water, would reveal the dynamic nature of the molecule. It would show the flexibility of the dithiolane ring, which can switch between its characteristic conformations. The simulation would also capture the dynamic formation and breaking of hydrogen bonds between the phenolic hydroxyl group and surrounding solvent molecules. Furthermore, MD simulations can be used to explore the conformational space of the molecule more exhaustively than static calculations, potentially identifying important, less populated conformers that might play a role in its reactivity.
Prediction of Spectroscopic Signatures (e.g., UV-Vis, IR, NMR chemical shifts)
The prediction of spectroscopic signatures for a molecule like Phenol, 2-(1,3-dithiolan-2-yl)- is a powerful tool in modern chemistry, enabling researchers to anticipate the outcomes of experimental analyses, confirm structural assignments, and understand the electronic and vibrational properties of the compound. These predictions are primarily achieved through computational quantum chemistry methods, with Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) being the most common and effective approaches. Machine learning techniques are also emerging as a rapid and accurate alternative for predicting spectral data. nih.govualberta.ca
Prediction of UV-Vis Spectra
The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) range is dictated by the electronic transitions between molecular orbitals. For Phenol, 2-(1,3-dithiolan-2-yl)-, the presence of the phenol ring, with its π-electron system, is the primary chromophore. The lone pairs on the oxygen and sulfur atoms also contribute to the electronic structure and can participate in n→π* transitions.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict UV-Vis spectra. This approach calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and the intensity of the absorption bands, respectively.
For Phenol, 2-(1,3-dithiolan-2-yl)-, the predicted UV-Vis spectrum is expected to show characteristic absorptions of a substituted phenol. The primary π→π* transitions of the benzene (B151609) ring are expected in the UV region. The substitution with the hydroxyl (-OH) and the 2-(1,3-dithiolan-2-yl) groups will cause a bathochromic (red) shift of these bands compared to unsubstituted benzene. The sulfur atoms of the dithiolane ring can also contribute to the electronic transitions.
Below is a table illustrating the type of data that would be generated from a TD-DFT calculation for the prediction of the UV-Vis spectrum of Phenol, 2-(1,3-dithiolan-2-yl)-.
Table 1: Predicted UV-Vis Absorption Data for Phenol, 2-(1,3-dithiolan-2-yl)- (Note: These are representative values based on typical calculations for similar phenolic compounds and are not the result of a specific calculation for this molecule.)
| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| ~275 | ~0.02 | HOMO -> LUMO | π -> π |
| ~220 | ~0.5 | HOMO-1 -> LUMO | π -> π |
| ~290 | ~0.005 | n -> π | Lone pair on O/S -> π of ring |
Prediction of Infrared (IR) Spectra
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods, particularly DFT, are highly effective in predicting IR spectra by calculating the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (around 0.96) to improve agreement with experimental data.
The predicted IR spectrum of Phenol, 2-(1,3-dithiolan-2-yl)- would exhibit characteristic bands for its functional groups. The prominent features would include:
O-H Stretch: A broad and strong absorption band characteristic of the phenolic hydroxyl group, typically in the range of 3600-3200 cm⁻¹. The broadness is due to hydrogen bonding. libretexts.orgresearchgate.net
Aromatic C-H Stretch: Sharp absorptions above 3000 cm⁻¹.
Aliphatic C-H Stretch: Absorptions from the dithiolane ring methylene groups just below 3000 cm⁻¹.
C=C Aromatic Ring Stretch: Several bands in the 1600-1450 cm⁻¹ region.
C-O Stretch: A strong band in the 1260-1180 cm⁻¹ region.
C-S Stretch: Weaker absorptions in the 800-600 cm⁻¹ range.
S-C-S vibrations of the dithiolane ring.
A table of predicted IR frequencies and their assignments provides a detailed fingerprint of the molecule.
Table 2: Predicted IR Vibrational Frequencies for Phenol, 2-(1,3-dithiolan-2-yl)- (Note: These are representative values based on typical DFT calculations for similar compounds and are not the result of a specific calculation for this molecule.)
| Predicted Frequency (cm⁻¹, scaled) | Intensity | Vibrational Mode Assignment |
| ~3450 | Strong, Broad | O-H stretch (phenolic) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (dithiolane) |
| ~1600 | Medium | Aromatic C=C stretch |
| ~1480 | Strong | Aromatic C=C stretch |
| ~1230 | Strong | C-O stretch |
| ~1150 | Medium | In-plane O-H bend |
| ~750 | Strong | Out-of-plane aromatic C-H bend |
| ~690 | Medium | C-S stretch |
Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts
NMR spectroscopy is a cornerstone of chemical structure elucidation. Quantum mechanical calculations, again primarily using DFT with methods like GIAO (Gauge-Including Atomic Orbital), can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net The accuracy of these predictions can be very high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C. nih.gov
For Phenol, 2-(1,3-dithiolan-2-yl)-, the predicted chemical shifts would be influenced by the electron-withdrawing and -donating effects of the substituents on the aromatic ring and the local environments of the protons and carbons in the dithiolane ring.
¹H NMR: The aromatic protons would appear in the typical region of 6.5-8.0 ppm, with their specific shifts and splitting patterns determined by the ortho, meta, and para relationships to the hydroxyl and dithiolane groups. The phenolic -OH proton would likely be a broad singlet between 4-8 ppm. libretexts.orglibretexts.org The methine proton on the carbon between the two sulfur atoms would be a singlet at a downfield position due to the electronegativity of the sulfur atoms. The methylene protons of the dithiolane ring would likely appear as a multiplet.
¹³C NMR: The aromatic carbons would resonate in the 110-160 ppm range. docbrown.infolibretexts.org The carbon attached to the hydroxyl group would be the most downfield among the aromatic carbons. The carbons of the dithiolane ring would appear in the aliphatic region, with the carbon atom bonded to the two sulfur atoms being significantly downfield.
The following tables present the kind of detailed chemical shift predictions that can be obtained through computational analysis.
Table 3: Predicted ¹H NMR Chemical Shifts for Phenol, 2-(1,3-dithiolan-2-yl)- (Note: These are representative values based on typical DFT calculations and empirical models for similar structures and are not the result of a specific calculation for this molecule.)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H (ortho to OH) | ~6.9 | dd |
| Aromatic H (para to OH) | ~7.2 | t |
| Aromatic H (meta to OH) | ~6.8 | t |
| Aromatic H (meta to OH) | ~7.1 | d |
| Phenolic OH | ~5.5 | br s |
| Methine H (-S-CH-S-) | ~5.8 | s |
| Methylene H (-S-CH₂-CH₂-S-) | ~3.4 | m |
Table 4: Predicted ¹³C NMR Chemical Shifts for Phenol, 2-(1,3-dithiolan-2-yl)- (Note: These are representative values based on typical DFT calculations and empirical models for similar structures and are not the result of a specific calculation for this molecule.)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-OH | ~155 |
| Aromatic C-CH(S₂) | ~130 |
| Aromatic CH | ~115-130 |
| Methine C (-S-CH-S-) | ~55 |
| Methylene C (-S-CH₂-CH₂-S-) | ~40 |
Applications of Phenol, 2 1,3 Dithiolan 2 Yl in Advanced Organic Synthesis
Strategic Utility as a Protecting Group for Carbonyl Precursors in Complex Molecular Syntheses
The protection of carbonyl groups is a fundamental strategy in multistep organic synthesis, preventing their unintended reaction with various reagents. The 1,3-dithiolane (B1216140) moiety in Phenol (B47542), 2-(1,3-dithiolan-2-yl)- serves as an excellent protecting group for the formyl group of salicylaldehyde (B1680747) and its derivatives. This protection is crucial in the synthesis of complex natural products and other multifunctional organic compounds.
The formation of the 1,3-dithiolane is typically achieved by reacting the parent carbonyl compound with 1,2-ethanedithiol (B43112), often in the presence of a Lewis or Brønsted acid catalyst. The resulting dithioacetal is notably stable under both acidic and basic conditions, a key advantage over many other carbonyl protecting groups. This stability allows for a wide range of subsequent chemical modifications on other parts of the molecule without affecting the masked carbonyl group.
Deprotection, or the regeneration of the carbonyl group, can be accomplished under various conditions, often involving oxidative or hydrolytic methods. Reagents such as o-iodoxybenzoic acid (IBX) in the presence of β-cyclodextrin in water, or a mixture of polyphosphoric acid and acetic acid, have been shown to efficiently cleave the 1,3-dithiolane ring to restore the original aldehyde. rsc.org The choice of deprotection method can be tailored to be compatible with other sensitive functional groups within the molecule.
A summary of common conditions for the protection and deprotection of carbonyl groups as 1,3-dithiolanes is presented in the table below.
| Transformation | Reagents and Conditions | Key Features |
| Protection | 1,2-Ethanedithiol, Lewis or Brønsted acid catalyst (e.g., BF₃·OEt₂, p-TsOH) | High stability to acidic and basic conditions |
| Deprotection | Oxidative cleavage (e.g., IBX, H₂O₂/I₂) or Hydrolysis (e.g., PPA/HOAc, HgCl₂/CaCO₃) | Variety of methods allows for functional group tolerance |
Building Block for Stereoselective Carbon-Carbon Bond Constructions
Beyond its role as a simple protecting group, Phenol, 2-(1,3-dithiolan-2-yl)- is a powerful building block for the formation of new carbon-carbon bonds, a cornerstone of synthetic organic chemistry.
One of the most significant applications of the 1,3-dithiolane group is its ability to function as a masked formyl or acyl anion equivalent through the concept of "umpolung" or polarity reversal. In a typical carbonyl group, the carbonyl carbon is electrophilic. However, the proton on the carbon between the two sulfur atoms in a 1,3-dithiolane is sufficiently acidic (pKa ≈ 31) to be removed by a strong base, such as n-butyllithium. This deprotonation generates a nucleophilic carbanion.
This dithiolane-stabilized carbanion can then react with a variety of electrophiles, including alkyl halides, epoxides, and other carbonyl compounds, to form a new carbon-carbon bond. Subsequent hydrolysis of the dithiolane group unmasks the original carbonyl functionality, now incorporated into a more complex molecular framework. This strategy has been widely employed in the synthesis of ketones, α-hydroxy ketones, and other important structural motifs. The stability and nucleophilicity of the dithiane carbanion are enhanced by the larger C-S bond length and the polarizability of the sulfur atoms. slideshare.net
Phenol, 2-(1,3-dithiolan-2-yl)- can be readily converted into other valuable functional groups. As mentioned, hydrolysis of the dithiolane reveals the parent aldehyde, which can then be further oxidized to a carboxylic acid or reduced to an alcohol.
More interestingly, the 1,3-dithiolane ring itself can be a precursor to other sulfur-containing functionalities. For instance, base-mediated fragmentation of 2-aryl-1,3-dithiolanes can generate aryl-dithiocarboxylates. nih.gov These intermediates can then be trapped with various electrophiles, such as alkyl halides, to produce a diverse library of dithioesters. nih.gov This transformation provides a one-pot synthesis of dithioesters, which are important chain transfer agents in polymer chemistry and precursors for the synthesis of various heterocycles. nih.gov
| Starting Material | Reagents | Product Functional Group | Significance |
| Phenol, 2-(1,3-dithiolan-2-yl)- | 1. Strong Base (e.g., n-BuLi)2. Electrophile (E+)3. Deprotection | Ketone (R-C(=O)-Ar-OH) | C-C bond formation via umpolung |
| Phenol, 2-(1,3-dithiolan-2-yl)- | Base (e.g., LiHMDS), then Alkyl Halide (R-X) | Dithioester (R-C(=S)S-Ar-OH) | Synthesis of valuable sulfur-containing compounds |
Scaffold for the Generation of Diverse Chemical Libraries
The concept of a "privileged scaffold" is central to modern medicinal chemistry, where a core molecular structure is systematically modified to create a library of related compounds for biological screening. The 1,3-dithiolane ring has been identified as such a scaffold. nih.gov Specifically, derivatives of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol have been synthesized and evaluated for their biological activity. nih.gov
In a notable study, a series of seventeen (2-substituted phenyl-1,3-dithiolan-4-yl)methanol (PDTM) derivatives were designed and synthesized to explore their potential as tyrosinase inhibitors, which are of interest for their antimelanogenic effects. nih.gov This work demonstrated that the 1,3-dithiolane moiety can serve as a foundational structure for creating a library of compounds with varying substituents on the phenyl ring. nih.gov The resulting library allowed for the investigation of structure-activity relationships, leading to the identification of compounds with potent inhibitory activity. nih.gov The versatility of the phenolic hydroxyl group and the dithiolane ring allows for further diversification, making Phenol, 2-(1,3-dithiolan-2-yl)- an attractive starting point for combinatorial synthesis efforts aimed at drug discovery. nih.govnih.gov
Integration into Materials Science Architectures (as synthetic components for functional materials)
The unique chemical properties of dithiolane-containing molecules also lend themselves to applications in materials science, particularly in the synthesis of functional polymers. The 1,2-dithiolane (B1197483) ring, a close relative of the 1,3-dithiolane, is known to undergo ring-opening polymerization, leading to polydisulfides that can be dynamic and reversibly depolymerized. rsc.orgosti.gov This property has been exploited in the development of dynamic networks and functional polymers. rsc.orgosti.gov
While direct examples of the polymerization of Phenol, 2-(1,3-dithiolan-2-yl)- are not extensively documented, the presence of both a polymerizable (or potentially polymerizable) dithiolane group and a reactive phenolic hydroxyl group makes it a highly promising monomer for creating novel materials. The phenolic hydroxyl group can be used as a handle for further chemical modifications or for incorporation into polymer backbones, such as in the synthesis of renewable thermoset polymers from lignin-derived phenols. rsc.org The sulfur atoms of the dithiolane can contribute to high refractive index materials, an area of active research in polymer optics. The copolymerization of dithiolanes with alkynes has been explored as a method to generate high refractive index polymers. Therefore, Phenol, 2-(1,3-dithiolan-2-yl)- represents a building block with the potential to be integrated into advanced material architectures, combining the properties of phenols and dithiolanes to create functional materials with tailored optical, thermal, or responsive properties.
Future Perspectives and Emerging Research Directions for Phenol, 2 1,3 Dithiolan 2 Yl
Development of Green and Sustainable Synthetic Methodologies
The imperative of green chemistry is steering a paradigm shift in the synthesis of chemical compounds, including Phenol (B47542), 2-(1,3-dithiolan-2-yl)-. Future research will prioritize the development of environmentally benign and efficient synthetic protocols that minimize waste and energy consumption.
A primary focus will be the move away from conventional methods that often require harsh conditions and stoichiometric reagents. The design of catalytic, one-pot syntheses from readily available precursors, such as 2-hydroxybenzaldehyde and 1,2-ethanedithiol (B43112), represents a significant goal. researchgate.netresearchgate.net The use of recyclable catalysts, such as metal-organic frameworks or supported catalysts, could enhance the sustainability of the process. For instance, the synthesis of related aldehyde derivatives has been improved by avoiding energy-intensive steps like steam distillation. researchgate.net
Furthermore, the adoption of greener reaction media is a key research direction. Replacing volatile organic solvents with water, supercritical fluids, or biodegradable solvents will be crucial in reducing the environmental impact. The exploration of solvent-free mechanochemical methods also presents a promising frontier for the sustainable production of this and related compounds. Research into the functionalization of phenolic aldehydes derived from renewable resources like lignin (B12514952) also points towards a future of more sustainable polymer chemistry. scholaris.ca
Exploration of Photo- and Electrocatalytic Transformations
Modern synthetic chemistry is increasingly harnessing the power of light and electricity to drive chemical reactions. Photocatalysis and electrocatalysis provide mild and highly selective alternatives to traditional thermal methods, and the structural features of Phenol, 2-(1,3-dithiolan-2-yl)- make it an intriguing candidate for such transformations.
Visible-light photocatalysis, a rapidly evolving field, could enable novel functionalizations of the molecule. mdpi.com Research could explore the use of the phenolic hydroxyl group in photoredox-catalyzed coupling reactions or target the C-S bonds of the dithiolane ring for specific modifications. Studies on the photocatalytic degradation of phenol using various catalysts have demonstrated the reactivity of the phenolic moiety under light-induced conditions, achieving high degradation efficiencies. mdpi.comredalyc.org For example, Fe-TiO2 materials have been shown to achieve 99% phenol degradation under optimized conditions. redalyc.org
Electrosynthesis offers another green and precisely controllable approach. The electrochemical oxidation of the phenol group can generate reactive intermediates for further functionalization. acs.orgacs.org Studies on the electrocatalytic oxidation of phenolic compounds have shown high removal rates from wastewater, indicating the susceptibility of the phenol ring to electrochemical transformation. nih.govmdpi.com This process can be highly efficient, with research demonstrating that the design of the electrochemical reactor is crucial for maximizing performance. nih.gov These methodologies could be adapted to selectively transform Phenol, 2-(1,3-dithiolan-2-yl)- into a variety of useful derivatives.
Mechanistic Studies of Atypical Reactivity Pathways
A fundamental understanding of how Phenol, 2-(1,3-dithiolan-2-yl)- behaves in chemical reactions is essential for innovation. The interaction between the phenolic and dithiolane functionalities may lead to unexpected or "atypical" reactivity that deviates from the known behavior of each separate group. nih.gov
Future mechanistic investigations will likely combine experimental techniques, such as kinetic analysis and isotopic labeling, with computational modeling. Density Functional Theory (DFT) calculations can be employed to map reaction energy profiles, identify transition states, and rationalize observed product distributions. Such studies are crucial for understanding substituent effects and predicting reactivity, as has been done for other phenolic compounds. acs.org
A key area of interest will be the potential for intramolecular catalysis or neighboring group participation, where one functional group influences the reactivity of the other. For example, the sulfur atoms of the dithiolane could influence the acidity or nucleophilicity of the phenol, or the phenol group could direct reactions on the dithiolane ring. Unraveling these intricate mechanistic details could unlock novel and highly selective synthetic transformations. Research on related (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives has already shown that the 1,3-dithiolane (B1216140) ring can serve as a scaffold for potent enzyme inhibition, highlighting the interesting biological activities that can arise from this structural motif. nih.gov
Data-Driven Approaches for Synthesis and Reaction Discovery
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research by accelerating the pace of discovery. openheritage.eu These data-driven tools are poised to have a significant impact on the study of Phenol, 2-(1,3-dithiolan-2-yl)-.
A primary application lies in predictive modeling. By training ML algorithms on large datasets of chemical reactions, it's possible to predict the outcomes of new reactions with increasing accuracy. openheritage.eu For phenolic compounds, AI has been used to predict synergistic antioxidant effects, demonstrating the potential for computational tools to understand complex chemical interactions. researchgate.net Algorithms have been developed to predict the degradation pathways of phenolic compounds by leveraging the concept of enzyme promiscuity. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
